methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Aldose Reductase Inhibitor Diabetic Complications Structure–Activity Relationship

Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class. Its N-3 acetic acid methyl ester side chain is a deliberate functionalization that dramatically enhances aldose reductase (ALR2) inhibitory potency relative to N-unsubstituted analogues, yielding submicromolar IC₅₀ values comparable to the clinically approved agent epalrestat.

Molecular Formula C13H10ClNO3S2
Molecular Weight 327.8 g/mol
Cat. No. B3751260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Molecular FormulaC13H10ClNO3S2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
InChIInChI=1S/C13H10ClNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3/b10-6+
InChIKeyCFZLAYOKMLRKKT-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate: A Submicromolar Aldose Reductase Inhibitor & Epalrestat Congener


Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class. Its N-3 acetic acid methyl ester side chain is a deliberate functionalization that dramatically enhances aldose reductase (ALR2) inhibitory potency relative to N-unsubstituted analogues, yielding submicromolar IC₅₀ values comparable to the clinically approved agent epalrestat [1]. The compound additionally serves as a protected precursor to the corresponding carboxylic acid, a key intermediate in epalrestat synthesis [2].

Why N-Unsubstituted 5-Arylidene-2-Thioxothiazolidinones Cannot Substitute for the N-3 Acetic Acid Methyl Ester Analogue


Pharmacological differentiation between 5-arylidene-2-thioxothiazolidin-4-ones hinges critically on the N-3 appendage. N-Unsubstituted congeners display only low-micromolar ALR2 inhibition, whereas the insertion of an acetic acid chain on N-3 shifts potency into the submicromolar range, achieving IC₅₀ values similar to epalrestat [1]. Consequently, generic substitution with an N-H analogue fails to replicate the target potency profile required for diabetic complication models, making the N-3 acetic acid methyl ester a non-interchangeable structural feature.

Quantitative Differentiation Profile of Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate


ALR2 Inhibitory Potency Enhancement via N-3 Acetic Substitution

Insertion of an acetic chain on the N-3 position of the thiazolidinone scaffold elevates ALR2 inhibitory activity from low-micromolar (N-unsubstituted analogue) to submicromolar IC₅₀ values, matching the potency of the frontline drug epalrestat [1]. The methyl ester serves as a prodrug-like form of the active acetic acid metabolite.

Aldose Reductase Inhibitor Diabetic Complications Structure–Activity Relationship

Fatty Acid Synthase (FAS) Inhibition: ~280‑Fold Superiority Over a Representative Rhodanine Comparator

The target compound inhibits fatty acid synthase (FAS) with an IC₅₀ of 600 nM in a mouse N42 cellular assay [1], representing a ≈280‑fold enhancement in potency relative to a representative rhodanine‑based FAS inhibitor (IC₅₀ = 167 µM) tested in a human FAS assay [2]. Although assay conditions differ, the magnitude of the differential underscores the significance of the 4‑chlorobenzylidene and N‑3 acetate ester modifications.

Fatty Acid Synthase Inhibitor Cancer Metabolism Rhodanine SAR

Protected Intermediate for Epalrestat Synthesis via Controlled Hydrolysis

The methyl ester serves as an isolable, high‑purity protected form of rhodanine‑3‑acetic acid, the immediate precursor of epalrestat. Hydrolysis of methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate under acidic conditions (e.g., HBr or HCl–AcOH) releases the free carboxylic acid in high yield, enabling downstream Knoevenagel condensation with (2‑methyl‑3‑phenyl‑2‑propenylidene) aldehydes to construct the epalrestat skeleton [1].

Synthetic Intermediate Prodrug Strategy Epalrestat

Optimal Research and Industrial Use Cases for Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate


Structure–Activity Relationship (SAR) Studies on Aldose Reductase Inhibition

The compound’s submicromolar ALR2 affinity, driven by the N-3 acetic chain, makes it an indispensable reference standard in SAR campaigns exploring 5-arylidene‑2‑thioxothiazolidin‑4‑ones as antidiabetic agents [1]. It allows researchers to benchmark N-3 modifications required to achieve epalrestat‑like potency.

Fatty Acid Synthase Inhibitor Lead Optimization

With an IC₅₀ of 600 nM against FAS, this compound is a tractable starting point for medicinal chemistry programs targeting cancer metabolism [1]. Its ≈280‑fold superiority over weaker rhodanine FAS inhibitors provides a clear differentiation rationale for hit‑to‑lead progression.

Protected Intermediate for Large‑Scale Synthesis of Epalrestat Analogues

As a protected, crystalline methyl ester, the compound is ideally suited for bulk procurement as a key intermediate in the manufacture of epalrestat and its 5‑arylidene variants [1]. Its improved solubility in organic solvents facilitates homogeneous reactions and efficient purification.

Cellular Permeability and Prodrug Investigations

The methyl ester moiety increases lipophilicity relative to the free acid, offering a model system to study esterase‑mediated hydrolysis in cellular assays. This property is valuable for evaluating intracellular release of the active ALR2 inhibitor in target tissues [1].

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